molecular formula C10H22O3 B135632 3-[(1-Tert-butoxypropan-2-yl)oxy]propan-1-ol CAS No. 132739-31-2

3-[(1-Tert-butoxypropan-2-yl)oxy]propan-1-ol

Cat. No.: B135632
CAS No.: 132739-31-2
M. Wt: 190.28 g/mol
InChI Key: AAISFOKTTIQKLN-UHFFFAOYSA-N
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Description

3-[(1-Tert-butoxypropan-2-yl)oxy]propan-1-ol is an organic compound with the chemical formula C13H28O4. It is a colorless liquid with low volatility at room temperature. This compound is primarily used as a solvent and an intermediate in the synthesis of various organic compounds .

Preparation Methods

The synthesis of 3-[(1-Tert-butoxypropan-2-yl)oxy]propan-1-ol typically involves the reaction of propylene glycol with tert-butyl alcohol in the presence of an acid catalyst. This reaction results in the formation of the desired compound through a condensation reaction . Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity .

Chemical Reactions Analysis

3-[(1-Tert-butoxypropan-2-yl)oxy]propan-1-ol undergoes various chemical reactions, including:

Common reagents used in these reactions include potassium permanganate, chromium trioxide, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3-[(1-Tert-butoxypropan-2-yl)oxy]propan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(1-Tert-butoxypropan-2-yl)oxy]propan-1-ol involves its interaction with various molecular targets. In biochemical applications, it may act as a solvent to facilitate the dissolution and interaction of other compounds. In pharmaceutical formulations, it may enhance the solubility and bioavailability of active ingredients .

Comparison with Similar Compounds

Similar compounds to 3-[(1-Tert-butoxypropan-2-yl)oxy]propan-1-ol include:

The uniqueness of this compound lies in its specific structure, which imparts distinct solvent properties and reactivity compared to its analogs .

Properties

CAS No.

132739-31-2

Molecular Formula

C10H22O3

Molecular Weight

190.28 g/mol

IUPAC Name

3-[3-[(2-methylpropan-2-yl)oxy]propoxy]propan-1-ol

InChI

InChI=1S/C10H22O3/c1-10(2,3)13-9-5-8-12-7-4-6-11/h11H,4-9H2,1-3H3

InChI Key

AAISFOKTTIQKLN-UHFFFAOYSA-N

SMILES

CC(COC(C)(C)C)OCCCO

Canonical SMILES

CC(C)(C)OCCCOCCCO

physical_description

Colorless liquid;  [Sigma-Aldrich MSDS]

Pictograms

Irritant

vapor_pressure

0.32 [mmHg]

Origin of Product

United States

Synthesis routes and methods

Procedure details

Potassium hydroxide (274.27 g) and HO(CH2)3OH (371.93 g) were added to dioxane (3 L), and then TsOCH(CH3)CH2OC(CH3)3 (700 g) prepared in Example 2-1 was added gradually. The reaction solution was refluxed with heating for 16 hours, allowed to cool, and poured onto ice (500 g), neutralized with 2 N hydrochloric acid, concentrated and filtered to remove the precipitated salt. The filtrate was extracted with dichloromethane (250 mL), and the organic layer was washed with water (500 mL) repeatedly 17 times. The organic layer was dried over magnesium sulfate and filtered, and the filtrate was concentrated with an evaporator, and the concentrate was purified by silica gel chromatography to give the title compound (203.77 g). The NMR spectrum data of the product were as follows.
Quantity
274.27 g
Type
reactant
Reaction Step One
Quantity
371.93 g
Type
reactant
Reaction Step One
Quantity
3 L
Type
solvent
Reaction Step One
Name
TsOCH(CH3)CH2OC(CH3)3
Quantity
700 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
title compound

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